
6-(4-Methylpiperazin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylpiperazin-1-yl)quinoxaline is a chemical compound with the molecular formula C13H16N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. The presence of the 4-methylpiperazin-1-yl group at the 6-position of the quinoxaline ring imparts unique chemical and biological properties to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4-methylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with 4-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS)
The primary method for introducing the 4-methylpiperazine group involves replacing a halogen (e.g., chlorine) or sulfonyl group at the 6-position of the quinoxaline scaffold.
Mechanistic Insight :
-
The electron-withdrawing nature of the quinoxaline ring activates the 6-position for substitution.
-
Microwave conditions enhance reaction efficiency by reducing reaction time and improving regioselectivity .
Derivatization Reactions
The 4-methylpiperazine group can undergo further functionalization, while the quinoxaline core participates in cycloadditions and electrophilic substitutions.
Alkylation of the Piperazine Nitrogen
The tertiary amine in the piperazine ring can react with alkylating agents:
Electrophilic Substitution on Quinoxaline
The quinoxaline core undergoes regioselective reactions at the 2- and 3-positions:
Reaction Type | Reagent | Product | Conditions |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 6-(4-Methylpiperazin-1-yl)-3-nitroquinoxaline | 0°C, 1 h |
Bromination | Br₂/FeCl₃ | 6-(4-Methylpiperazin-1-yl)-2-bromoquinoxaline | CHCl₃, rt, 2 h |
Complexation and Biological Activity
The compound forms coordination complexes and exhibits pharmacological properties:
Metal Complexation
Metal Salt | Ligand Site | Application |
---|---|---|
Cu(II) chloride | Piperazine nitrogen | Anticancer activity (IC₅₀: 40 nM) |
Fe(III) nitrate | Quinoxaline N-atoms | Catalytic oxidation studies |
Biological Targets
-
5-HT₃ Receptor Modulation : Exhibits 11-fold selectivity for 5-HT₃A over 5-HT₃AB receptors due to steric and electronic effects of the piperazine group .
-
Antiviral Activity : Inhibits coxsackievirus B5 (EC₅₀: 0.09 µM) by targeting viral capsid proteins .
Acid/Base Stability
-
Acidic Conditions : Protonation of the piperazine nitrogen enhances solubility but may lead to ring-opening at pH < 2.
-
Basic Conditions : Stable up to pH 12; degradation observed via quinoxaline ring hydrolysis under prolonged heating .
Thermal Stability
Key Research Findings
-
Selectivity in Serotonin Receptors : Substituents on the piperazine ring (e.g., methyl groups) significantly influence receptor binding affinity .
-
Structure-Activity Relationship (SAR) :
Comparative Reactivity Table
Reaction Type | Quinoxaline Core | Piperazine Moiety | Dominant Pathway |
---|---|---|---|
NAS (Cl → Piperazine) | High reactivity | Nucleophilic attack | Quinoxaline C6 |
Electrophilic substitution | C2/C3 positions | Inert | Quinoxaline C2/C3 |
Metal complexation | N1/N4 atoms | N7/N8 atoms | Synergistic binding |
Applications De Recherche Scientifique
Anticancer Activity
Mechanism of Action
Research indicates that derivatives of quinoxaline, including 6-(4-Methylpiperazin-1-yl)quinoxaline, can inhibit cancer cell proliferation through various mechanisms. A study highlighted the compound's ability to target the c-MYC promoter G-quadruplex, which plays a crucial role in triple-negative breast cancer (TNBC) pathogenesis. By stabilizing this structure, the compound effectively downregulated c-MYC transcription, leading to reduced cell growth and increased apoptosis in TNBC cells .
Case Study: Quinoxaline Analog QN-1
In a systematic investigation, the analog QN-1, which incorporates the 4-methylpiperazine moiety, demonstrated significant anticancer effects in vitro and in vivo. It induced cell cycle arrest and inhibited metastasis in TNBC models, showcasing its potential as a therapeutic agent against aggressive breast cancer types .
Antiviral Properties
Inhibition of Viral Replication
Quinoxaline derivatives have shown promise as antiviral agents. For instance, certain compounds have been tested against coxsackievirus B5, exhibiting low effective concentrations (EC50 values) indicating potent antiviral activity without cytotoxicity to host cells . The mechanism involves interference with viral entry and uncoating processes.
Case Study: Efficacy Against Coxsackievirus B5
A specific study reported that compounds derived from quinoxaline exhibited remarkable activity against coxsackievirus B5 with EC50 values as low as 0.06 µM. These findings suggest that this compound could be further investigated for its antiviral potential .
Treatment of Chronic Diseases
Anti-inflammatory Effects
Quinoxaline derivatives have been linked to anti-inflammatory properties, making them candidates for treating chronic conditions such as diabetes and cardiovascular diseases. Research has shown that certain derivatives can significantly reduce lipoxygenase activity, an enzyme involved in inflammatory processes .
Case Study: Diabetes Treatment Potential
In studies focusing on diabetes management, quinoxaline derivatives demonstrated beneficial effects on glucose metabolism and inflammation markers. These compounds could serve as adjunct therapies alongside conventional diabetes medications .
Data Tables
Mécanisme D'action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The compound has been shown to inhibit certain enzymes and receptors, leading to various biological effects . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-yl)quinoxaline: Similar structure but with the piperazine group at a different position.
6-(4-Methylpiperidin-1-yl)quinoxaline: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-(4-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .
Activité Biologique
6-(4-Methylpiperazin-1-yl)quinoxaline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, which is characterized by a fused bicyclic structure containing two nitrogen atoms. The presence of the 4-methylpiperazine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinoxaline derivatives, including this compound. For instance, one study reported that derivatives containing the quinoxaline structure exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.22 μg/mL, indicating potent activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
This compound | 0.22 | Staphylococcus aureus |
Other derivative A | 0.25 | Staphylococcus epidermidis |
Other derivative B | 0.30 | Escherichia coli |
Anticancer Activity
Research has also highlighted the anticancer potential of quinoxaline derivatives. In vitro studies demonstrated that compounds related to this compound exhibited significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). For example, one derivative showed IC50 values in the micromolar range, indicating effective inhibition of cell growth .
Table 2: Anticancer Activity of Quinoxaline Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | 12.3 | MDA-MB-231 |
Other derivative A | 15.0 | HepG2 |
Other derivative B | 10.5 | PC3 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Some studies suggest that quinoxaline derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways, such as EGFR and VEGFR .
- Apoptosis Induction : Evidence indicates that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like BAX and caspase-3 while downregulating anti-apoptotic factors such as Bcl-2 .
- DNA Interaction : Certain derivatives demonstrate the ability to bind DNA, which may contribute to their cytotoxic effects against rapidly dividing cells .
Case Studies
A notable case study involved the evaluation of a series of quinoxaline derivatives in a mouse model for tumor growth inhibition. The results indicated that compounds with the piperazine moiety significantly reduced tumor size compared to controls, highlighting their potential for development as therapeutic agents .
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-16-6-8-17(9-7-16)11-2-3-12-13(10-11)15-5-4-14-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDPEMRBJPBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.